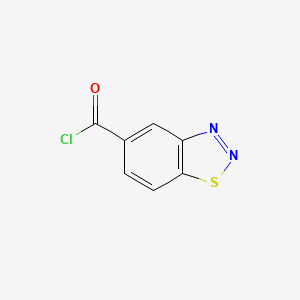

1,2,3-Benzothiadiazole-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-32-4 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,2,3-benzothiadiazole-5-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. The document outlines a plausible and scientifically sound multi-step synthesis, starting from commercially available precursors. Detailed experimental protocols, where available in the public domain, and representative reaction mechanisms are provided. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

1,2,3-Benzothiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The carbonyl chloride functional group at the 5-position of the benzothiadiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and ketones, making it a valuable intermediate for the construction of compound libraries for high-throughput screening. This guide details a likely synthetic route to this compound, focusing on the core chemical transformations required.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned as a three-stage process, commencing with the preparation of a key substituted benzoic acid precursor, followed by the formation of the benzothiadiazole ring system, and culminating in the conversion to the final acid chloride.

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-Amino-3-mercaptobenzoic acid

The synthesis of the crucial intermediate, 4-amino-3-mercaptobenzoic acid, can be achieved from 4-amino-3-chlorobenzoic acid. This transformation involves a nucleophilic aromatic substitution reaction to introduce the thiol group. While a specific improved preparation has been noted in the literature, a detailed protocol is outlined here based on analogous reactions.[1]

Reaction Scheme:

Caption: Synthesis of 4-amino-3-mercaptobenzoic acid.

Experimental Protocol (Representative):

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-chlorobenzoic acid | N/A |

| Key Reagents | Sodium disulfide (or other sulfur transfer reagent), reducing agent | N/A |

| Solvent | e.g., Water, Ethanol | N/A |

| Reaction Temperature | N/A | N/A |

| Reaction Time | N/A | N/A |

| Yield | N/A | N/A |

Stage 2: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

This stage involves the formation of the 1,2,3-benzothiadiazole ring through diazotization of the amino group of 4-amino-3-mercaptobenzoic acid, followed by intramolecular cyclization.

Reaction Scheme:

Caption: Synthesis of 1,2,3-benzothiadiazole-5-carboxylic acid.

Experimental Protocol (Representative):

-

Suspend 4-amino-3-mercaptobenzoic acid in an aqueous acidic solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period to allow for the formation of the diazonium salt and subsequent intramolecular cyclization.

-

The product, 1,2,3-benzothiadiazole-5-carboxylic acid, may precipitate from the reaction mixture and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-mercaptobenzoic acid | N/A |

| Key Reagents | Sodium nitrite, Hydrochloric acid | N/A |

| Solvent | Water | N/A |

| Reaction Temperature | 0-5 °C | N/A |

| Reaction Time | N/A | N/A |

| Yield | N/A | N/A |

Stage 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the corresponding acid chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl2) or oxalyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (Representative):

The following is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.[5]

-

To a flask containing 1,2,3-benzothiadiazole-5-carboxylic acid, add an excess of thionyl chloride. A co-solvent such as toluene or dichloromethane may be used, and a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution - HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by distillation or used directly in the next step.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Benzothiadiazole-5-carboxylic acid | N/A |

| Key Reagents | Thionyl chloride (SOCl2), cat. DMF | N/A |

| Solvent | Neat or Toluene/DCM | N/A |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | 2-4 hours (typical) | N/A |

| Yield | Typically high (>90%) | N/A |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthesis process.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound. The proposed route relies on established and well-understood chemical transformations. While specific, detailed experimental protocols for each step are not fully consolidated in the public literature, this guide provides a strong foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Further experimental optimization and characterization at each stage are recommended to ensure high purity and yield of the final product.

References

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Benzothiadiazole-5-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the benzothiadiazole core with a reactive acyl chloride moiety, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed hypothetical synthesis protocol, and an exploration of the potential biological activities and applications of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClN₂OS | [1][2] |

| Molecular Weight | 198.63 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 94-98 °C | [3] |

| Boiling Point | 311.0 ± 34.0 °C (Predicted) | [3] |

| CAS Number | 321309-32-4 | [2] |

| Purity | 95% (commercially available) | [4][5] |

| Solubility | Soluble in organic solvents. | [6] |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process: the formation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride. While a specific protocol for the 5-carbonyl chloride derivative is not detailed in the literature, a general methodology can be adapted from the synthesis of related compounds.

Step 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A detailed protocol for a related compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a solid foundation for this synthesis.[7] The Hurd-Mori reaction is a key transformation in forming the 1,2,3-thiadiazole ring.[8]

Materials:

-

Appropriately substituted aminothiophenol derivative

-

Sodium nitrite

-

Hydrochloric acid

-

Reagents for the introduction of the carboxyl group (e.g., via a Sandmeyer reaction with cuprous cyanide followed by hydrolysis)

-

Organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

-

Aqueous solutions for workup (e.g., saturated sodium bicarbonate, brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (Hypothetical):

-

Diazotization: An appropriately substituted 2-aminothiophenol is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.

-

Cyclization: The diazonium salt undergoes spontaneous cyclization to form the 1,2,3-benzothiadiazole ring system.

-

Carboxylation: The carboxyl group can be introduced at the 5-position through various methods, such as a Sandmeyer reaction on a 5-amino-1,2,3-benzothiadiazole precursor using cuprous cyanide to form the nitrile, followed by acidic or basic hydrolysis to the carboxylic acid.

-

Workup and Purification: The reaction mixture is worked up by extraction with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9]

Materials:

-

1,2,3-Benzothiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Catalytic amount of dimethylformamide (DMF) (if using oxalyl chloride)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 1,2,3-Benzothiadiazole-5-carboxylic acid is suspended in an anhydrous solvent.

-

Addition of Chlorinating Agent: Thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) is added dropwise to the suspension at room temperature.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The product is typically used in the next step without further purification due to its reactivity.

Caption: Synthetic pathway for this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution reactions.[10] This reactivity allows for the facile introduction of the benzothiadiazole moiety into a wide range of molecules.

Nucleophilic Acyl Substitution Reactions

The acyl chloride can react with various nucleophiles to form a diverse array of derivatives:

-

Amides: Reaction with primary or secondary amines yields the corresponding amides.

-

Esters: Reaction with alcohols produces esters.

-

Ketones: Friedel-Crafts acylation of aromatic compounds can lead to the formation of ketones.

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Caption: Reactivity of this compound.

Biological Significance of the 1,2,3-Benzothiadiazole Core

The 1,2,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[11][12] Derivatives of benzothiadiazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component in many compounds with demonstrated efficacy against various bacterial and fungal strains.[10]

-

Anticancer Activity: Several benzothiazole derivatives have shown potent anticancer properties, with some acting as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT and STAT3 pathways.[13][14]

-

Antidiabetic Properties: The benzothiadiazole scaffold has been explored for the development of antidiabetic agents.[15]

-

Plant Activators: Certain benzothiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are known to induce systemic acquired resistance in plants, protecting them from a broad range of pathogens.[16][17]

While direct studies on the modulation of specific signaling pathways by this compound are not available, its utility as a synthetic intermediate allows for the creation of derivatives that can be tested for their ability to interact with various biological targets. For instance, a study on 6-chloro-1,2,3-benzothiadiazole demonstrated its inhibitory effect on oxidative phosphorylation in rat liver mitochondria, suggesting a potential mechanism of action for this class of compounds.[18]

Conclusion

This compound represents a valuable and reactive building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, its fundamental physicochemical properties and predictable reactivity provide a solid basis for its use in drug discovery programs. The diverse biological activities associated with the benzothiadiazole core structure underscore the potential of its derivatives as candidates for the treatment of a wide range of diseases, from infectious diseases to cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C7H3ClN2OS | CID 2735457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 321309-32-4 [m.chemicalbook.com]

- 4. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 5. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. Article Not Found | Ariston Publications [aristonpubs.com]

- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emergence of benzothiazole and its derivatives as a potential antidiabetic probe (2020) | Neeraj Bainsal | 3 Citations [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-5-carbonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and summarizes available spectroscopic data. Furthermore, it explores the broader context of benzothiadiazole derivatives in drug development, including their interaction with key signaling pathways, to inform future research and application.

Introduction

1,2,3-Benzothiadiazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the field of pharmacology due to their diverse biological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a carbonyl chloride functional group at the 5-position of the benzothiadiazole scaffold creates a highly reactive intermediate, this compound, which serves as a versatile building block for the synthesis of a wide array of novel derivatives for drug discovery programs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 321309-32-4 | [1] |

| Molecular Formula | C₇H₃ClN₂OS | [2] |

| Molecular Weight | 198.63 g/mol | [2] |

| Melting Point | 94-98 °C | [2] |

| Boiling Point | 311.0 ± 34.0 °C (Predicted) | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1,2,3-Benzothiadiazole-5-carboxylic acid, followed by its conversion to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

Materials:

-

Appropriate semicarbazone precursor

-

Thionyl chloride

-

Dichloromethane or Dioxane

-

Sodium hydroxide or Lithium hydroxide

-

Methanol or Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Hurd-Mori Cyclization

-

Suspend the dry semicarbazone precursor (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.[3]

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis

-

Dissolve the purified ester in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which should precipitate the carboxylic acid.[3]

-

Extract the aqueous mixture with ethyl acetate and wash the combined organic extracts with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2,3-Benzothiadiazole-5-carboxylic acid.

-

The crude product can be further purified by recrystallization.[3]

Experimental Protocol: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

-

1,2,3-Benzothiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1,2,3-Benzothiadiazole-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent with oxalyl chloride.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas (HCl and SO₂ with thionyl chloride, or HCl, CO, and CO₂ with oxalyl chloride) ceases.

-

Monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution.

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or recrystallization.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the parent 1,2,3-Benzothiadiazole shows signals in the aromatic region.[4] For the 5-carbonyl chloride derivative, three distinct aromatic proton signals are expected. The proton at position 4 would likely be the most deshielded due to the anisotropic effect of the carbonyl group. The protons at positions 6 and 7 would also exhibit characteristic splitting patterns (doublet and doublet of doublets, respectively) based on their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals. The carbonyl carbon will appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons will resonate in the typical range of 110-150 ppm. The specific chemical shifts will be influenced by the electron-withdrawing nature of the thiadiazole ring and the carbonyl chloride group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band characteristic of an acyl chloride carbonyl group is expected in the region of 1750-1815 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

-

C-H Stretch (Aromatic): A weak to medium absorption band is expected above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine stretch.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (198.63). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Common fragmentation pathways for related benzothiadiazole derivatives involve the loss of N₂ and subsequent fragmentation of the remaining structure.[5]

Applications in Drug Development and Signaling Pathways

Benzothiadiazole derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[6] They have been investigated for their potential as:

-

Anticancer Agents: Certain benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers.[7][8] These compounds can block the phosphorylation of STAT3, leading to the suppression of downstream gene expression involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[7]

-

Systemic Acquired Resistance (SAR) Inducers: In agriculture, some benzothiadiazole derivatives have been shown to induce systemic acquired resistance in plants, protecting them from a broad spectrum of pathogens. This involves the activation of plant defense signaling pathways, including those mediated by salicylic acid, jasmonate, and ethylene.[9]

-

Antimicrobial and Anti-inflammatory Agents: The benzothiazole nucleus is a key pharmacophore in various compounds exhibiting antimicrobial and anti-inflammatory properties.[6]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility stems from the versatile chemistry of the acyl chloride group, allowing for the introduction of diverse functionalities to the benzothiadiazole scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and development. The insights into the role of benzothiadiazoles in modulating key signaling pathways, such as STAT3, provide a strong rationale for the continued exploration of this chemical class in the search for new therapeutic agents.

References

- 1. This compound | C7H3ClN2OS | CID 2735457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 321309-32-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2,3-BENZOTHIADIAZOLE(273-77-8) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1,2,3-Benzothiadiazole-5-carbonyl chloride (C₇H₃ClN₂OS). The document details the principal synthetic route from its carboxylic acid precursor and outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for its characterization. Predicted spectroscopic data are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, logical workflows are visualized using Graphviz diagrams to illustrate the synthesis and the structure elucidation process, serving as a practical reference for researchers in organic synthesis and medicinal chemistry.

Introduction

1,2,3-Benzothiadiazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3] The functionalization of the benzothiadiazole core, particularly with reactive moieties like a carbonyl chloride at the 5-position, creates a versatile building block for the synthesis of more complex molecules, such as amides and esters, for drug discovery programs.

Accurate structural confirmation of such reactive intermediates is paramount. This guide details the systematic approach to elucidating the structure of this compound, focusing on the interpretation of key analytical data.

Synthesis Pathway

The most common and efficient method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).[4] This reaction is well-suited for laboratory preparations as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[4][5]

The synthesis of this compound proceeds via the treatment of 1,2,3-Benzothiadiazole-5-carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude product is often obtained as a solid.

-

Purification: Recrystallize the crude solid from a suitable anhydrous solvent (e.g., hexanes or chloroform) to yield the purified this compound.

Spectroscopic Characterization

The confirmation of the target structure relies on a synergistic analysis of data from multiple spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the molecule. For this compound (C₇H₃ClN₂OS), the presence of chlorine is a key diagnostic feature due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 1: Predicted Mass Spectrometry Data

| m/z (Fragment Ion) | Predicted Relative Abundance | Assignment |

|---|---|---|

| 198/200 | High (3:1 ratio) | [M]⁺, Molecular ion peak corresponding to ³⁵Cl and ³⁷Cl isotopes. |

| 163 | Moderate | [M - Cl]⁺, Loss of the chlorine radical. |

| 135 | Moderate | [M - Cl - CO]⁺, Subsequent loss of carbon monoxide (acylium ion fragmentation). |

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile or dichloromethane) for ESI, or introduce it directly for EI.

-

Analysis: Acquire a full scan mass spectrum in positive ion mode. The high-resolution mass spectrometry (HRMS) data should be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch. |

| ~1775-1760 | Strong, Sharp | C=O stretch of the aromatic acyl chloride.[6] Conjugation slightly lowers the frequency from aliphatic acyl chlorides (~1800 cm⁻¹).[6][7] |

| ~1600, ~1450 | Medium | Aromatic C=C ring stretches. |

| ~800-600 | Medium-Strong | C-Cl stretch. |

Experimental Protocol: Infrared Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin disk.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring. The substitution pattern (1,2,3-thiadiazole fused ring and a 5-carbonyl chloride) will dictate the chemical shifts and coupling patterns. Protons ortho to the electron-withdrawing carbonyl chloride group will be the most deshielded.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.6-8.8 | d (or s) | J ≈ 1-2 Hz (meta) | H-4 (Proton ortho to C=O and adjacent to the fused ring) |

| ~8.2-8.4 | dd | J ≈ 8.5 Hz (ortho), 1.5 Hz (meta) | H-6 (Proton ortho to C=O and H-7) |

| ~8.0-8.2 | d | J ≈ 8.5 Hz (ortho) | H-7 (Proton meta to C=O and ortho to H-6) |

¹³C NMR Spectroscopy The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule, with the carbonyl carbon being a key diagnostic signal at the downfield end of the spectrum.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168-172 | C=O (Carbonyl chloride carbon). |

| ~155-160 | C-3a, C-7a (Fused carbons of the benzothiadiazole ring). |

| ~130-140 | C-5 (Carbon bearing the carbonyl group). |

| ~125-135 | C-4, C-6, C-7 (Aromatic CH carbons). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a greater number of scans will be necessary compared to the proton spectrum.

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons. Assign the carbon signals based on their chemical shifts and comparison with related structures.

Integrated Structure Elucidation Workflow

The definitive structure is confirmed by integrating the data from all spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they leave no ambiguity.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the foundational techniques of modern organic chemistry. The presence of the molecular ion with a characteristic 3:1 isotopic pattern in the mass spectrum confirms the elemental composition. Infrared spectroscopy provides definitive evidence for the key acyl chloride functional group via its strong C=O absorption near 1770 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity of the aromatic system and confirm the carbon-hydrogen framework. By combining these data, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate.

References

- 1. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. reddit.com [reddit.com]

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-benzothiadiazole-5-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides a plausible synthetic route with experimental protocols, and explores the biological activities and relevant signaling pathways associated with the broader class of 1,2,3-benzothiadiazole derivatives.

Core Compound Properties

This compound is a reactive chemical intermediate featuring a fused benzene and thiadiazole ring system, with a carbonyl chloride functional group at the 5-position. This functional group makes it a valuable precursor for the synthesis of a variety of derivatives, such as amides and esters, for biological screening.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂OS | [N/A] |

| Molecular Weight | 198.63 g/mol | [N/A] |

| Appearance | Solid (predicted) | [N/A] |

| CAS Number | 321309-32-4 | [N/A] |

Synthesis of this compound

Stage 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor can be adapted from the Hurd-Mori reaction, a well-established method for forming the 1,2,3-thiadiazole ring system.[1]

Overall Reaction Scheme:

A suitable substituted aminothiophenol would be the starting material for the formation of the benzothiadiazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 5-position. A plausible, though not explicitly documented, route would involve the diazotization of an appropriately substituted aminothiophenol.

Experimental Protocol (Adapted from a related synthesis[1]):

-

Step 1: Formation of a Substituted Benzothiadiazole. A substituted 2-aminothiophenol is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt undergoes cyclization to form the 1,2,3-benzothiadiazole ring. The specific substituent at the 5-position would be chosen to be one that can be later converted to a carboxylic acid (e.g., a methyl group for subsequent oxidation or a nitrile for hydrolysis).

-

Step 2: Conversion to Carboxylic Acid. The substituent at the 5-position is converted to a carboxylic acid. For example, a methyl group can be oxidized using a strong oxidizing agent like potassium permanganate, or a nitrile group can be hydrolyzed under acidic or basic conditions.

-

Purification: The crude 1,2,3-benzothiadiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation. Treatment with thionyl chloride is a common and effective method.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), 1,2,3-benzothiadiazole-5-carboxylic acid is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation or recrystallization, if it is a solid.

Biological Activity and Signaling Pathways of 1,2,3-Benzothiadiazole Derivatives

While specific biological data for this compound is limited, the broader class of benzothiadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9]

Anticancer Activity

Numerous benzothiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][10][11][12] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

Inhibition of AKT and ERK Signaling Pathways:

Some benzothiadiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways.[5] These pathways are crucial for cell proliferation, survival, and migration. By inhibiting these pathways, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.

Caption: Inhibition of AKT and ERK signaling pathways by benzothiadiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[6] Several benzothiadiazole derivatives have exhibited significant anti-inflammatory effects.[7][9][13][14]

Modulation of Inflammatory Cytokines:

Certain benzothiadiazole compounds have been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] This suggests that these compounds may interfere with inflammatory signaling cascades.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel derivatives of this compound.

Caption: General workflow for synthesis and biological evaluation of derivatives.

Conclusion

This compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The broader class of 1,2,3-benzothiadiazole derivatives has demonstrated significant anticancer and anti-inflammatory activities, often through the modulation of key cellular signaling pathways. Further research into the specific biological targets of derivatives of this compound is warranted to fully elucidate their therapeutic potential and guide the development of new and effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus | Semantic Scholar [semanticscholar.org]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Solubility of 1,2,3-Benzothiadiazole-5-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-benzothiadiazole-5-carbonyl chloride, a key intermediate in the synthesis of various compounds in the pharmaceutical and agrochemical industries. Due to its reactive nature as an acyl chloride, understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Physicochemical Properties and Predicted Solubility

This compound (C₇H₃ClN₂OS) is a solid compound with a molecular weight of 198.63 g/mol .[1] Its structure, featuring a benzothiadiazole ring and a reactive acyl chloride group, dictates its solubility profile.

-

Acyl Chloride Group : The carbonyl chloride moiety makes the molecule highly reactive towards nucleophilic reagents, including water and alcohols.[2][3][4] This reactivity precludes its solubility in protic solvents like water and alcohols, as it will readily undergo solvolysis to form the corresponding carboxylic acid or ester.[2][3][4] Acyl chlorides are generally soluble in nonpolar, aprotic organic solvents.[2][5]

-

Benzothiadiazole Moiety : The parent 1,2,3-benzothiadiazole is a colorless solid that is soluble in organic solvents.[6] Benzothiadiazole derivatives, as a class, often exhibit poor aqueous solubility due to their rigid, aromatic structure.[7]

Based on these structural features, this compound is expected to be soluble in a range of aprotic organic solvents, particularly those that are non-polar or have moderate polarity.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |

| Aprotic Polar Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating polar organic molecules without reacting with the acyl chloride group.[2] |

| Tetrahydrofuran (THF), Diethyl Ether | Soluble | Ethers are common non-reactive solvents for acyl chlorides.[2] | |

| Acetone, Ethyl Acetate | Likely Soluble | Ketones and esters are generally good solvents for a wide range of organic compounds. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar aprotic solvents can effectively solvate the molecule. | |

| Aprotic Non-Polar Solvents | Toluene, Benzene | Soluble | The aromatic nature of the benzothiadiazole ring suggests good solubility in aromatic hydrocarbon solvents.[8] |

| Hexane, Cyclohexane | Likely Poorly Soluble | The polarity of the acyl chloride and benzothiadiazole groups may limit solubility in highly non-polar aliphatic hydrocarbons. | |

| Protic Solvents | Water | Reactive (Insoluble) | Acyl chlorides react vigorously with water, undergoing hydrolysis to the corresponding carboxylic acid.[2][3][4] |

| Methanol, Ethanol | Reactive | Alcohols will react with the acyl chloride group to form esters.[2] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the shake-flask method .[9] This protocol is designed to achieve equilibrium between the undissolved solid and the saturated solution, providing a quantitative measure of solubility.

Materials and Equipment:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visible to ensure saturation.[7]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another appropriate analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. This compound | C7H3ClN2OS | CID 2735457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery and Evolution

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of benzothiadiazole compounds. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, biological activities, and material science applications of this versatile heterocyclic scaffold.

Introduction: A Century of Innovation

The journey of the benzothiadiazole core, a bicyclic heterocyclic system, spans from its initial synthesis in the 19th century to its current status as a privileged scaffold in diverse scientific disciplines, including medicinal chemistry, plant science, and materials science.[1] This guide provides a thorough exploration of the history, synthesis, and wide-ranging applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of benzothiadiazole began in the late 1800s with the independent synthesis of its two primary isomers.

2.1. 2,1,3-Benzothiadiazole: This isomer was first prepared in the 19th century.[1][2] A common and efficient synthesis, still in use today, involves the reaction of o-phenylenediamine with thionyl chloride.[1][2]

2.2. 1,2,3-Benzothiadiazole: The synthesis of the 1,2,3-benzothiadiazole isomer was also reported in the late 19th century.[1] A notable method for its preparation is the diazotization of 2-aminothiophenol.

These foundational discoveries paved the way for over a century of investigation into the chemical and biological properties of this versatile molecule.

Key Milestones in Benzothiadiazole Research

3.1. A Revolution in Plant Protection: Acibenzolar-S-methyl (BTH)

A pivotal moment in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, as the first commercially successful synthetic plant activator.[1] This discovery demonstrated that a synthetic small molecule could induce Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens by activating the plant's own defense mechanisms.[3][4]

3.2. Illuminating Materials Science: Organic Electronics

The unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have led to its extensive use in the field of organic electronics.[1][5] Its incorporation into organic polymers and small molecules has resulted in high-performance materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[5][6][7]

3.3. A Promising Pharmacophore in Drug Discovery

More recently, the benzothiadiazole scaffold has emerged as a critical pharmacophore in the development of new therapeutic agents.[1][8] Derivatives have shown potent activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[8][9][10][11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various benzothiadiazole derivatives, highlighting their potential in different applications.

Table 1: Anticancer Activity of Benzothiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | HT29 (Colon) | 0.015 | [14] |

| H460 (Lung) | 0.28 | [14] | |

| A549 (Lung) | 1.53 | [14] | |

| MDA-MB-231 (Breast) | 0.68 | [14] | |

| 55 | HT-29 (Colon) | 0.024 | [14] |

| H460 (Lung) | 0.29 | [14] | |

| A549 (Lung) | 0.84 | [14] | |

| MDA-MB-231 (Breast) | 0.88 | [14] | |

| 29 | SKRB-3 (Breast) | 0.0012 | [9] |

| SW620 (Colon) | 0.0043 | [9] | |

| A549 (Lung) | 0.044 | [9] | |

| HepG2 (Liver) | 0.048 | [9] | |

| 41 | A549, HCT-116, SW620, etc. | 1.1 - 8.8 | [9] |

| 42 | A549, HCT-116, SW620, etc. | 1.1 - 8.8 | [9] |

| 66 | HT-29 (Colon) | 3.72 | [9] |

| A549 (Lung) | 4.074 | [9] | |

| MCF-7 (Breast) | 7.91 | [9] | |

| 67 | HT-29 (Colon) | 3.47 | [9] |

| A549 (Lung) | 3.89 | [9] | |

| MCF-7 (Breast) | 5.08 | [9] |

Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| A07 | S. aureus | 15.6 | [6] |

| E. coli | 7.81 | [6] | |

| S. typhi | 15.6 | [6] | |

| K. pneumoniae | 3.91 | [6] | |

| 133 | S. aureus | 78.125 | [15] |

| E. coli | 78.125 | [15] | |

| 41c | E. coli | 3.1 | [15] |

| P. aeruginosa | 6.2 | [15] | |

| 8a, 8b, 8c, 8d | P. aeruginosa, E. coli | 90 - 180 | [15] |

Table 3: Electronic Properties of Benzothiadiazole Derivatives for Organic Electronics

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application | Reference |

| PCDTT-DCNBT | -5.55 | -4.24 | 1.31 | OFET | [16] |

| PCDTT-FCNBT | -5.45 | -4.13 | 1.32 | OFET | [16] |

| PCDTT-NO2FBT | -5.50 | -4.05 | 1.45 | OFET | [16] |

| D-π-A-π-D Dye 1 | -5.32 | -3.21 | 2.11 | OPV | [17] |

| D-π-A-π-D Dye 2 | -5.38 | -3.25 | 2.13 | OPV | [17] |

| D-π-A-π-D Dye 3 | -5.25 | -3.20 | 2.05 | OPV | [17] |

| D-π-A-π-D Dye 4 | -5.30 | -3.23 | 2.07 | OPV | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent benzothiadiazole isomers and a key functionalization reaction.

5.1. Synthesis of 2,1,3-Benzothiadiazole

This protocol is adapted from established literature procedures.[2]

-

Materials: o-Phenylenediamine, Thionyl chloride (SOCl₂), Pyridine.

-

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or sublimation to yield 2,1,3-benzothiadiazole.

-

5.2. Synthesis of 1,2,3-Benzothiadiazole

This protocol is based on the classical diazotization of 2-aminothiophenol.

-

Materials: 2-Aminothiophenol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-aminothiophenol in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time.

-

The product, 1,2,3-benzothiadiazole, can be isolated by extraction with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

-

5.3. Electrophilic Nitration of 2,1,3-Benzothiadiazole

This protocol describes the synthesis of 4-nitro-2,1,3-benzothiadiazole.[2]

-

Materials: 2,1,3-Benzothiadiazole, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

-

Procedure:

-

In a flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

Carefully add 2,1,3-benzothiadiazole to the cold acid mixture in portions.

-

Stir the reaction mixture at a low temperature for a few hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.

-

The crude 4-nitro-2,1,3-benzothiadiazole can be purified by recrystallization.

-

Signaling Pathways and Mechanisms of Action

The biological activity of benzothiadiazole derivatives is often attributed to their interaction with specific cellular signaling pathways.

6.1. Plant Defense Activation by Acibenzolar-S-methyl (BTH)

BTH induces Systemic Acquired Resistance (SAR) in plants by activating the salicylic acid (SA) signaling pathway.[10] This pathway is crucial for the plant's defense against a broad range of pathogens.

References

- 1. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Pathogen Associated Signals Promote Resistance to Disease [uvm.edu]

- 5. nbinno.com [nbinno.com]

- 6. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 7. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. [PDF] Design and synthesis of benzothiadiazole-based molecular systems: self-assembly, optical and electronic properties | Semantic Scholar [semanticscholar.org]

- 11. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A π-extended benzothiadiazole derivative for a high-efficiency TADF-sensitized fluorescent organic light-emitting diode - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small band gap D-π-A-π-D benzothiadiazole derivatives with low-lying HOMO levels as potential donors for applications in organic photovoltaics: a combined experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical Foundations and Drug Development Applications of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-benzothiadiazole scaffold has garnered significant interest within the medicinal chemistry and materials science communities due to its unique electronic properties and diverse biological activities. As a versatile heterocyclic motif, its derivatives have been the subject of extensive theoretical and experimental investigation, revealing their potential as potent anticancer, antimicrobial, and anthelmintic agents, as well as their utility as fluorescent probes for bioimaging. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings, synthetic methodologies, and biological evaluation of 1,2,3-benzothiadiazole derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics and molecular probes based on this privileged scaffold. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding and further exploration of this promising class of compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the 1,2,3-benzothiadiazole moiety, a bicyclic system comprising a benzene ring fused to a 1,2,3-thiadiazole ring, has emerged as a scaffold of significant interest. Its inherent electronic properties, characterized by an electron-deficient thiadiazole ring, contribute to its unique photophysical characteristics and its ability to interact with various biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of these derivatives, guiding the rational design of molecules with tailored electronic and biological functions.[1] This guide will delve into the theoretical and experimental aspects of 1,2,3-benzothiadiazole derivatives, with a focus on their therapeutic potential.

Theoretical Studies: Unraveling Structure and Reactivity

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the geometric, electronic, and spectroscopic properties of 1,2,3-benzothiadiazole derivatives. These computational methods provide critical insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic agents.

Key Computational Parameters

A range of parameters are calculated to understand the molecular properties of 1,2,3-benzothiadiazole derivatives:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the electronic and optical properties of these molecules. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and is often correlated with biological activity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. This is invaluable for understanding potential drug-receptor interactions.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index provide a quantitative measure of the molecule's reactivity and stability.

Computational Data Summary

The following table summarizes representative theoretical data for a selection of 1,2,3-benzothiadiazole derivatives, showcasing the insights gained from computational studies.

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1,2,3-Benzothiadiazole | B3LYP/6-311++G(d,p) | -7.21 | -1.54 | 5.67 | 2.35 |

| 4-Nitro-1,2,3-benzothiadiazole | B3LYP/6-311++G(d,p) | -8.02 | -3.11 | 4.91 | 5.12 |

| 5-Amino-1,2,3-benzothiadiazole | B3LYP/6-311++G(d,p) | -6.54 | -0.98 | 5.56 | 3.48 |

| 4,7-Dibromo-1,2,3-benzothiadiazole | B3LYP/6-31G(d) | -7.15 | -2.01 | 5.14 | 0.00 |

Synthesis of 1,2,3-Benzothiadiazole Derivatives

A variety of synthetic strategies have been developed to access the 1,2,3-benzothiadiazole core and its derivatives. These methods often involve the cyclization of appropriately substituted benzene precursors.

General Synthetic Approaches

Common synthetic routes include:

-

Hurd-Mori Reaction: This classical method involves the thermal decomposition of thionylhydrazones derived from ketones.

-

Cyclization of o-aminothiophenols: Reaction of o-aminothiophenols with sources of N-N and S fragments can lead to the formation of the 1,2,3-benzothiadiazole ring.

-

Transition-Metal Catalyzed Cross-Coupling Reactions: For the functionalization of the benzothiadiazole core, Suzuki and Stille couplings are frequently employed to introduce aryl or other substituents at specific positions, often starting from halogenated benzothiadiazoles.[2][3]

Detailed Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol describes a common procedure for the synthesis of a key intermediate used in the preparation of various 1,2,3-benzothiadiazole derivatives.[2]

Materials:

-

2,1,3-Benzothiadiazole

-

Bromine

-

Fuming sulfuric acid (20% SO3)

-

Ice

Procedure:

-

To a stirred solution of 2,1,3-benzothiadiazole (1.0 g, 7.34 mmol) in fuming sulfuric acid (10 mL) at 0 °C, add bromine (1.0 mL, 19.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 12 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 4,7-dibromo-2,1,3-benzothiadiazole as a pale-yellow solid.

Biological Activities and Therapeutic Potential

1,2,3-Benzothiadiazole derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4][5][6]

Several 1,2,3-thiadiazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Caption: Inhibition of tubulin polymerization by 1,2,3-benzothiadiazole derivatives.

Recent studies have revealed that benzothiadiazole derivatives can modulate key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiadiazole derivatives.

Quantitative Anticancer Activity Data

The following table presents a summary of the in vitro anticancer activity of selected benzothiadiazole derivatives against various human cancer cell lines, with data expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | 0.02 | [1] |

| 2-(4-Amino-3-methylphenyl)benzothiazole | MDA-MB-468 (Breast) | 0.03 | [1] |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [5] |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [5] |

| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 | [5] |

| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.07 | [5] |

| Benzothiophene based carboxamide chloroaminobenzothiazole | MCF-7 (Breast) | 0.04 | [5] |

| 7-amino-6-(1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d] pyrimidin-4(1H)-one | HepG2 (Liver) | 3.20 | [6] |

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

1,2,3-Benzothiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at room temperature.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Photophysical Properties and Bioimaging Applications

The electron-deficient nature of the 1,2,3-benzothiadiazole core, when combined with electron-donating substituents, can lead to compounds with strong intramolecular charge transfer (ICT) characteristics. This often results in desirable photophysical properties, such as large Stokes shifts and high fluorescence quantum yields, making them excellent candidates for fluorescent probes in bioimaging.[9][10][11][12]

Key Photophysical Parameters

-

Absorption and Emission Maxima (λabs and λem): These determine the wavelengths of light the molecule absorbs and emits.

-

Stokes Shift: The difference in wavelength between the absorption and emission maxima. A large Stokes shift is advantageous for fluorescence imaging as it minimizes self-quenching and background interference.

-

Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.

Photophysical Data Summary

The following table summarizes the photophysical properties of representative 1,2,3-benzothiadiazole derivatives in different solvents.

| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference |

| Amphiphilic benzothiadiazole 2 | DMSO | 480 | 657 | 6135 | - | [9] |

| Amphiphilic benzothiadiazole 3 | DMSO | 480 | 666 | 6480 | - | [9] |

| Benzothiazole-difluoroborate 1 | CHCl3 | 368 | 450 | 4881 | 0.88 | [13] |

| Benzothiazole-difluoroborate 7 | CHCl3 | 342 | 430 | 5736 | 0.998 | [13] |

| 4-(phenylamino)-BTD | Toluene | 445 | 551 | 4435 | 0.55 | [10] |

| Indazole-BTD (2) | Dichloromethane | 450 | 530 | 3700 | 0.92 | [10] |

Experimental Workflow: Characterization of a Novel Derivative

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel 1,2,3-benzothiadiazole derivative.

Caption: A typical experimental workflow for the development and evaluation of new 1,2,3-benzothiadiazole derivatives.

Conclusion